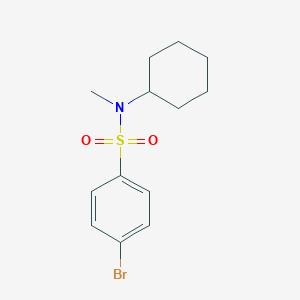

![molecular formula C20H25BrN2O4S B245693 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine, commonly known as BODIPY, is a dye molecule that has gained popularity in recent years due to its unique properties. BODIPY is a fluorescent molecule, which means it emits light when excited by a certain wavelength of light. This property has made it a useful tool in scientific research, particularly in the field of biochemistry.

Mechanism of Action

The mechanism of action of BODIPY is based on its fluorescent properties. When excited by a certain wavelength of light, BODIPY emits light at a different wavelength. This allows researchers to track the movement and interactions of molecules labeled with BODIPY.

Biochemical and Physiological Effects:

BODIPY is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that BODIPY may interfere with certain cellular processes if used in high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BODIPY in lab experiments is its fluorescent properties, which allow for easy detection and tracking of labeled molecules. BODIPY is also relatively easy to use and can be incorporated into a variety of experimental setups. However, BODIPY has limitations in terms of its photostability and sensitivity to pH changes.

Future Directions

There are several future directions for the use of BODIPY in scientific research. One potential area of application is in the development of biosensors for detecting specific molecules in biological samples. BODIPY could also be used in the development of new imaging techniques for studying cellular processes in real-time. Additionally, BODIPY could be incorporated into new drug delivery systems for targeted therapies.

In conclusion, 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine, or BODIPY, is a fluorescent dye molecule that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying cellular processes and developing new imaging and therapeutic techniques. As research in this field continues to advance, there is great potential for the further development and application of BODIPY in scientific research.

Synthesis Methods

The synthesis of BODIPY involves a series of chemical reactions. The starting materials are 4-bromo-2,5-dimethoxybenzene and 4-(2,5-dimethylphenyl)piperazine. These two compounds are reacted together with sulfur dioxide and oxygen to form the BODIPY molecule.

Scientific Research Applications

BODIPY has a wide range of applications in scientific research. It is commonly used as a fluorescent dye in microscopy and imaging studies. BODIPY can be used to label specific molecules in cells, allowing researchers to track their movements and interactions. It has also been used in the study of protein-protein interactions and the detection of enzyme activity.

properties

Molecular Formula |

C20H25BrN2O4S |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine |

InChI |

InChI=1S/C20H25BrN2O4S/c1-14-5-6-15(2)17(11-14)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)16(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |

InChI Key |

PLPADCVADOAOPW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)

![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)

![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)

![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)

![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)